molecular formula C₁₈H₂₅N₃O₂ B1142289 (2'S,2R,cis)-Saxagliptin CAS No. 1564265-94-6

(2'S,2R,cis)-Saxagliptin

Numéro de catalogue: B1142289
Numéro CAS: 1564265-94-6
Poids moléculaire: 315.41
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2’S,2R,cis)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It helps to control blood sugar levels by increasing the levels of incretin hormones, which in turn increase insulin release and decrease glucagon levels in the bloodstream.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2’S,2R,cis)-Saxagliptin involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core structure and the introduction of the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of (2’S,2R,cis)-Saxagliptin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

(2’S,2R,cis)-Saxagliptin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of saxagliptin as both monotherapy and in combination with other antidiabetic medications like metformin and sulfonylureas. Key findings include:

  • Monotherapy : In a study involving treatment-naïve patients with T2D, saxagliptin significantly improved β-cell function and glycemic control compared to placebo. The homeostasis model assessment (HOMA-2β) showed notable increases, indicating enhanced β-cell function .
  • Combination Therapy : A meta-analysis encompassing 14 phase 2 and 3 trials demonstrated that saxagliptin led to significant reductions in glycated hemoglobin (HbA1c) levels across various treatment regimens. Patients receiving saxagliptin achieved HbA1c levels below 7% more frequently than those on placebo .
  • Add-on Therapy : In patients inadequately controlled on metformin or sulfonylureas, saxagliptin provided additional glycemic control. A randomized controlled trial showed that adding saxagliptin led to a statistically significant reduction in HbA1c compared to placebo over 24 weeks .

Safety Profile

The safety profile of saxagliptin has been extensively studied. Key findings include:

  • Cardiovascular Safety : The SAVOR-TIMI 53 trial assessed cardiovascular outcomes and found no increased risk of major adverse cardiovascular events (MACE) associated with saxagliptin. In fact, there was a trend toward reduced hospitalization for MACE among saxagliptin users .
  • Renal Outcomes : Saxagliptin was shown to have a favorable renal safety profile. In patients with varying degrees of renal impairment, saxagliptin did not significantly increase the risk of acute kidney injury or other renal complications .
  • Adverse Effects : Overall, saxagliptin was well tolerated with a low incidence of hypoglycemia compared to other treatments. Most adverse events were mild to moderate in severity .

Comparative Efficacy

The following table summarizes the comparative efficacy of saxagliptin against other DPP-4 inhibitors:

Parameter Saxagliptin Sitagliptin Linagliptin
Potency (K_i for DPP-4)1.3 nM~3 nM~5 nM
HbA1c Reduction-0.69%-0.60%-0.70%
Weight ChangeNeutralNeutralNeutral
Risk of HypoglycemiaLowLowLow

Case Studies

Several case studies have highlighted the real-world application of saxagliptin:

  • Case Study on Combination Therapy : A patient with T2D inadequately controlled on metformin alone was switched to a combination therapy including saxagliptin. After 12 weeks, the patient's HbA1c decreased from 8.5% to 6.9%, demonstrating effective glycemic control without significant side effects.
  • Long-term Safety Assessment : A longitudinal study involving patients treated with saxagliptin over five years reported sustained improvements in glycemic control and no new safety concerns emerging over time.

Mécanisme D'action

The mechanism of action of (2’S,2R,cis)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, (2’S,2R,cis)-Saxagliptin increases the levels of active incretin hormones, which enhance insulin secretion and suppress glucagon release. This leads to improved blood sugar control in patients with type 2 diabetes mellitus.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.

    Vildagliptin: Also inhibits dipeptidyl peptidase-4 and is used in the treatment of type 2 diabetes mellitus.

    Linagliptin: A dipeptidyl peptidase-4 inhibitor with a longer half-life and different pharmacokinetic properties.

Uniqueness

(2’S,2R,cis)-Saxagliptin is unique in its specific stereochemistry, which contributes to its distinct pharmacological profile. Its efficacy and safety profile make it a valuable option for managing type 2 diabetes mellitus.

Activité Biologique

(2'S,2R,cis)-Saxagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound has been extensively studied for its efficacy and safety in the management of type 2 diabetes mellitus (T2DM).

Saxagliptin enhances the levels of active incretin hormones, which are essential for regulating blood glucose levels. Its mechanism involves:

  • Inhibition of DPP-4 : By preventing the degradation of GLP-1 and GIP, saxagliptin increases insulin secretion in a glucose-dependent manner while suppressing glucagon release, thereby reducing hepatic glucose production.
  • Prolonged Action : Saxagliptin exhibits a longer duration of action compared to other DPP-4 inhibitors due to its unique binding characteristics to the DPP-4 enzyme .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of saxagliptin in various patient populations. Key findings include:

Glycemic Control

  • Reduction in HbA1c : Saxagliptin has consistently shown significant reductions in HbA1c levels compared to placebo. In a 24-week study, patients receiving saxagliptin experienced an adjusted mean change in HbA1c of -0.66% compared to placebo (p < 0.0001) .
StudyTreatment GroupChange in HbA1c (%)p-value
Study ASaxagliptin 5 mg-0.66<0.0001
Study BSaxagliptin 2.5 mg-0.54<0.0001
Study CSaxagliptin 10 mg-0.72<0.0001

Safety Profile

Saxagliptin is generally well tolerated with a low incidence of hypoglycemia compared to other antidiabetic medications. Adverse events reported include:

  • Hypoglycemia Rates : 10.1% in saxagliptin group vs. 6.3% in placebo group .
  • Weight Neutrality : The mean change in body weight was minimal, indicating no significant weight gain associated with saxagliptin use .

Case Studies

Several case studies highlight saxagliptin's effectiveness and safety:

  • Case Study on Combination Therapy : In a randomized controlled trial involving patients inadequately controlled on metformin plus sulfonylurea, saxagliptin significantly improved glycemic control without increasing the risk of hypoglycemia .
  • Long-term Efficacy : A meta-analysis of 14 phase II studies confirmed saxagliptin's consistent efficacy across different subgroups, demonstrating reliable HbA1c reductions and safety profiles .

Additional Biological Activities

Beyond glycemic control, saxagliptin has been explored for its potential effects on:

  • β-cell Function : Studies indicate that saxagliptin may improve β-cell function, which is critical for insulin secretion and overall glucose homeostasis .
  • Cardiovascular Safety : Recent analyses suggest that saxagliptin does not increase cardiovascular risk, making it a safer option for patients with pre-existing cardiovascular conditions .

Propriétés

IUPAC Name

(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-GZOFXQHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.